molecular formula C12H17N B120452 2-Phenylazepane CAS No. 3466-82-8

2-Phenylazepane

Cat. No. B120452
CAS RN: 3466-82-8
M. Wt: 175.27 g/mol
InChI Key: QFRVVKIFIHGQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylazepane, also known as Hexahydro-2-phenyl-1H-azepine or 2-Phenyl-hexamethylenimine, is a compound with the molecular formula C12H17N . It has a molecular weight of 175.27 . It is used in the preparation of pyrrolylphenylsulfonates as dopamine D3 antagonists as well as in the preparation of substituted amidothiophene derivatives for use as 11-β-HSD1 inhibitors .


Synthesis Analysis

The synthesis of 2,2-disubstituted azepanes was accomplished from N-tert-butoxy(N-Boc)-2-phenylazepane by treatment with butyllithium then electrophilic quench . The lithiation was followed by in situ ReactIR spectroscopy and the rate of rotation of the carbamate was determined by variable temperature (VT)-NMR spectroscopy and by DFT studies .


Molecular Structure Analysis

The molecular structure of 2-Phenylazepane is represented by the formula C12H17N .


Chemical Reactions Analysis

The reaction synthesis of poly [ (phenylazepane-2-one)-co- (pyrrole)] abbreviated poly (PAP) has been carried out in dichloromethane . The reaction yield was 85% at a temperature of 25 °C for 4 h using 4% of catalyst .


Physical And Chemical Properties Analysis

2-Phenylazepane has a density of 0.9±0.1 g/cm3 . It has a boiling point of 276.8±19.0 °C at 760 mmHg . The compound has a molar refractivity of 55.5±0.3 cm3 .

Safety and Hazards

In case of eye contact with 2-Phenylazepane, it is recommended to flush the eyes by separating the eyelids with fingers. If irritation persists, seek medical attention . In case of inhalation, remove to fresh air. In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes. Seek medical attention .

properties

IUPAC Name

2-phenylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-3-7-11(8-4-1)12-9-5-2-6-10-13-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRVVKIFIHGQCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403201
Record name 2-phenylazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylazepane

CAS RN

3466-82-8
Record name 2-Phenylazepane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3466-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-phenylazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylazepane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: Can you elaborate on the reactivity of N-Boc-2-phenylazepane and its application in synthesizing 2,2-disubstituted azepanes?

A1: Research indicates that N-tert-butoxycarbonyl (N-Boc)-2-phenylazepane can be effectively lithiated using butyllithium. [] This lithiation occurs at the alpha position relative to the nitrogen atom. Subsequent treatment with various electrophiles allows for the introduction of diverse substituents at this position, leading to the formation of 2,2-disubstituted azepanes. This approach offers a versatile route for synthesizing a range of 2,2-disubstituted azepanes. Interestingly, while most electrophiles react at the alpha position, cyanoformates and chloroformates exhibit different reactivity, leading to ortho-substituted products. [] This highlights the influence of the electrophile's nature on the reaction outcome.

Q2: The research mentions investigating the lithiation of N-Boc-2-phenylazepane. What techniques were employed to study this process, and what insights were gained?

A2: The lithiation of N-Boc-2-phenylazepane was monitored in real-time using in situ ReactIR spectroscopy. [] This technique allowed researchers to track the reaction progress and identify key intermediates. Additionally, variable temperature (VT) NMR spectroscopy, coupled with Density Functional Theory (DFT) calculations, provided valuable information about the rotational dynamics of the carbamate moiety within the molecule. [] These combined approaches provided a comprehensive understanding of the lithiation process and its impact on the molecule's structural features.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.